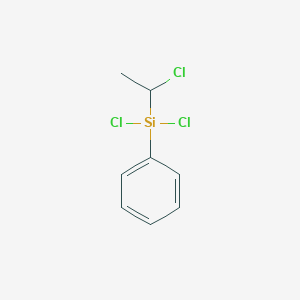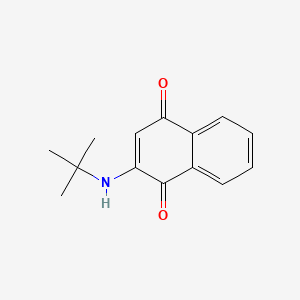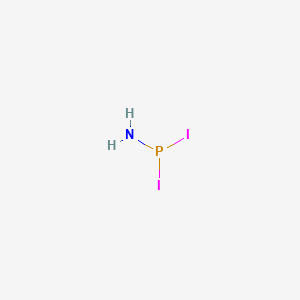
Phosphoramidous diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidous diiodide is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. It is a phosphorus-containing compound that features two iodine atoms and an amide group.
Preparation Methods
The synthesis of phosphoramidous diiodide typically involves the reaction of phosphorus triiodide with an amine. The reaction conditions often require a solvent such as carbon disulfide and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, but the fundamental chemistry remains similar .
Chemical Reactions Analysis
Phosphoramidous diiodide undergoes a variety of chemical reactions, including:
Oxidation: This reaction can convert this compound into higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The iodine atoms can be substituted with other groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like oxygen or sulfur, and reducing agents such as hydrogen or metal hydrides. .
Scientific Research Applications
Phosphoramidous diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Some derivatives may have pharmaceutical applications.
Industry: It is used in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism by which phosphoramidous diiodide exerts its effects involves the interaction of its phosphorus center with various molecular targets. The pathways involved can include the formation of reactive intermediates that can further react to form stable products. The specific mechanism can vary depending on the reaction conditions and the nature of the other reactants involved .
Comparison with Similar Compounds
Phosphoramidous diiodide can be compared with other phosphorus iodides such as phosphorus triiodide and phosphorus pentaiodide. While these compounds share some similarities, this compound is unique due to the presence of the amide group, which can influence its reactivity and potential applications. Similar compounds include:
- Phosphorus triiodide
- Phosphorus pentaiodide
- Phosphoramidites
- Phosphorochloridites .
This compound stands out due to its specific structure and the unique reactivity conferred by the amide group.
Properties
CAS No. |
25841-80-9 |
|---|---|
Molecular Formula |
H2I2NP |
Molecular Weight |
300.806 g/mol |
InChI |
InChI=1S/H2I2NP/c1-4(2)3/h3H2 |
InChI Key |
NUMMJWWSZVFRRV-UHFFFAOYSA-N |
Canonical SMILES |
NP(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


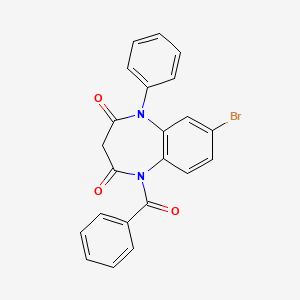
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

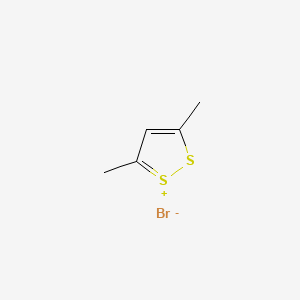
![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
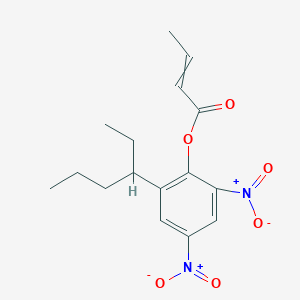
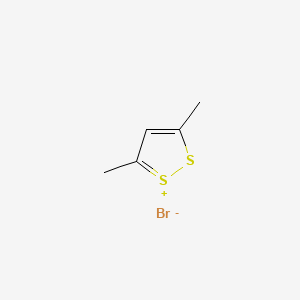
stannane](/img/structure/B14698211.png)
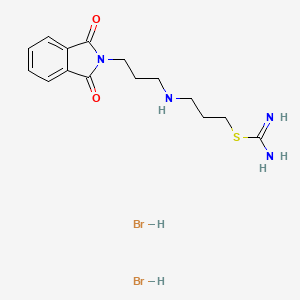
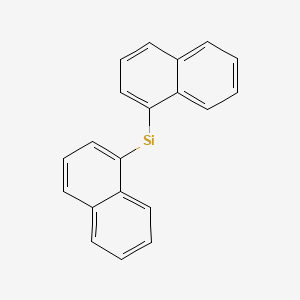
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

